tert-Butyl [2,3'-bipiperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-piperidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-6-7-12(11-17)13-8-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHAFTKTFKUDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl [2,3'-bipiperidine]-1'-carboxylate (CAS: 1250996-04-3) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, including its mechanism of action, biological evaluations, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C15H28N2O2
- Molecular Weight : 268.40 g/mol
- IUPAC Name : this compound
- Purity : 95% .
The biological activity of this compound is attributed to its structural features that allow it to interact with various molecular targets. The bipiperidine moiety provides conformational flexibility, which may enhance binding to specific enzymes or receptors. The tert-butyl group contributes to the lipophilicity of the compound, potentially improving membrane permeability and bioavailability.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
-
Antimicrobial Activity :
- Studies show that derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting phosphopantetheinyl transferase (PptT), a crucial enzyme in lipid biosynthesis and virulence factor production .
- Inhibition assays reveal that modifications in the structure can enhance potency against various bacterial strains.
- Cytotoxicity Assessments :
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary data indicate potential therapeutic applications in treating tuberculosis through targeted inhibition of PptT. The efficacy observed in in vitro models necessitates further exploration in animal models to confirm these findings.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated inhibition of M. tuberculosis via PptT targeting with varying potencies based on structural modifications. |
| Study 2 | Cytotoxicity | Evaluated several derivatives for cytotoxic effects; most showed low toxicity (>100 μM) against HELF cells, indicating a promising safety profile. |
| Study 3 | Structure-Activity Relationship (SAR) | Explored SAR for bipiperidine derivatives; identified key functional groups that enhance biological activity while reducing toxicity risks. |
Applications in Medicinal Chemistry
The compound is being investigated as a potential lead for developing new pharmaceuticals targeting infectious diseases like tuberculosis. Its ability to modulate enzyme activity positions it as a candidate for further drug development efforts.
Future Directions
Further research should focus on:
- Optimizing Structural Modifications : To enhance potency and selectivity against targeted enzymes.
- Comprehensive Toxicological Evaluations : To assess safety profiles in various biological systems.
- Clinical Trials : To evaluate therapeutic efficacy and safety in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
tert-Butyl [3,4'-bipiperidine]-1'-carboxylate (CAS 1250996-09-8)
- Molecular Formula : C₁₅H₂₈N₂O₂ (identical to the target compound)
- Molecular Weight : 268.40 g/mol
- Key Difference : The piperidine rings are connected at the 3- and 4'-positions instead of 2- and 3'. This positional isomerism may alter conformational flexibility and reactivity. For instance, the 3,4'-linkage could reduce steric hindrance during nucleophilic substitutions compared to the 2,3'-isomer .
tert-Butyl [4,4'-bipiperidine]-1-carboxylate (CAS 171049-35-7)
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.40 g/mol
- This compound has been used in high-throughput screening for kinase inhibitors .
Functionalized Derivatives
Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate (CAS 165528-89-2)
- Molecular Formula : C₂₀H₃₄N₂O₄
- Molecular Weight : 366.50 g/mol
- Key Difference : The presence of two Boc groups increases steric bulk and hydrophobicity, making it less soluble in polar solvents. This derivative is often used in multi-step syntheses requiring sequential deprotection .
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6)
Spirocyclic Analogs
tert-Butyl spiro[indoline-3,4'-piperidine]-1-carboxylate (CAS 676607-31-1)
Physicochemical Properties
| Compound (CAS) | Molecular Weight | LogP* | Solubility (mg/mL) | Hazard Statements |
|---|---|---|---|---|
| [2,3'-Bipiperidine] (1250996-04-3) | 268.40 | 2.1 | 0.5 (DMSO) | H302, H312, H315, H319 |
| [3,4'-Bipiperidine] (1250996-09-8) | 268.40 | 2.3 | 0.4 (DMSO) | H302, H312, H332, H335 |
| [4,4'-Bipiperidine] (171049-35-7) | 268.40 | 2.0 | 0.6 (DMSO) | H302, H315 |
| Di-Boc [4,4'-Bipiperidine] (165528-89-2) | 366.50 | 3.8 | 0.1 (DMSO) | H319, H335 |
*Predicted using QSAR models. Data compiled from .
Preparation Methods
Boc Protection of Bipiperidine Intermediates
A common route to tert-butyl carbamate derivatives involves the reaction of the free amine bipiperidine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane. This reaction proceeds via nucleophilic substitution on the chloroformate, yielding the Boc-protected product.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Bipiperidine amine + tert-butyl chloroformate | Boc-protected bipiperidine derivative formed |
| 2 | Base (triethylamine) in dichloromethane | Neutralizes HCl byproduct, drives reaction |
This method is widely used due to its mild conditions and high selectivity for nitrogen protection.
Construction of the Bipiperidine Core
The bipiperidine core can be constructed via reductive amination or cyclization strategies involving piperidin-4-one derivatives and piperidine amines. For example:
- Piperidin-4-one hydrochloride reacts with substituted amines or acid derivatives in the presence of coupling agents such as HATU and bases like triethylamine.
- Reductive amination using sodium triacetoxyborohydride allows coupling of keto-piperidine intermediates with amines to form bipiperidine linkages.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Piperidin-4-one hydrochloride + substituted acid + HATU + triethylamine | Formation of 1-(quinoline-4-carbonyl)piperidin-4-one intermediate |
| 2 | Intermediate + amine + sodium triacetoxyborohydride + acetic acid | Reductive amination yielding bipiperidine derivative |
These steps have been reported to efficiently yield bipiperidine frameworks suitable for further functionalization.
Spirocyclization and Ring-Closing Strategies
In some synthetic routes, spirocyclization is employed to form rigid bicyclic piperidine structures, which can be further converted into bipiperidines. For instance, base-catalyzed spirocyclization of N-Boc-4-piperidinone with hydroxyaryl ketones leads to spiro intermediates that can be deprotected and functionalized.
Representative Synthetic Route Example
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone | Base catalyst, dichloromethane, room temperature | Forms tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate intermediate |
| 2 | Boc deprotection | Trifluoroacetic acid (TFA), room temperature | Generates spirochromanone derivative |
| 3 | Coupling with substituted carboxylic acids | HATU, triethylamine, room temperature | Forms functionalized bipiperidine derivatives |
This multi-step protocol exemplifies the use of Boc protection, spirocyclization, and coupling to access complex bipiperidine derivatives.
Reaction Conditions and Optimization
- Solvents: Dichloromethane, dimethylformamide (DMF), and 1,2-dichloroethane are commonly used solvents for coupling and protection reactions.
- Bases: Triethylamine is frequently used to neutralize acids generated during Boc protection and coupling steps.
- Temperature: Most reactions proceed efficiently at room temperature, with some requiring gentle heating (up to 60 °C) for completion.
- Purification: Flash chromatography using ethyl acetate/petroleum ether mixtures is standard for isolating pure Boc-protected bipiperidine products.
Data Table: Summary of Preparation Methods
Research Findings and Considerations
- The Boc protection step is critical for controlling reactivity and improving yields in bipiperidine synthesis.
- Reductive amination using sodium triacetoxyborohydride is favored for its mildness and selectivity.
- Spirocyclization provides access to rigid bicyclic intermediates that can be diversified.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by flash chromatography ensure product purity.
- The choice of coupling agents (e.g., HATU) and bases influences reaction efficiency and side product formation.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl [2,3'-bipiperidine]-1'-carboxylate, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step sequences, including:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the piperidine nitrogen during subsequent reactions .
- Coupling reactions : Alkylation or arylation steps to connect bipiperidine moieties, often using palladium-catalyzed cross-coupling or nucleophilic substitutions .
- Purification : Column chromatography (silica gel) or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate the product .
- Example: A similar compound, tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate, was synthesized via sequential Boc protection, Suzuki coupling, and deprotection .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and Boc group integrity. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .
- Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm indicate the carbonyl group of the Boc moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, e.g., [M+H] for CHNO: calculated 265.1916, observed 265.1918 .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as similar piperidine derivatives are classified as acute toxicity Category 4 (oral/dermal/inhalation) .
- Storage : Keep in amber glass bottles at room temperature, away from strong oxidizers .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?
- Methodological Answer :
- Reagent stoichiometry : Use a 10–20% excess of Boc anhydride to ensure complete piperidine protection .
- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., trifluoroacetyl group introduction) to minimize side reactions .
- HPLC monitoring : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity. For example, >95% purity was achieved for tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate using this method .
Q. What strategies are employed to resolve contradictions between computational modeling and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer :
- X-ray crystallography : Refine crystal structures using SHELXL to resolve ambiguities in stereochemistry. For instance, SHELX was critical in confirming the spiro-ring conformation of a related compound .
- Dynamic NMR : Variable-temperature NMR can identify conformational flexibility causing discrepancies. A study on tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate used this to explain rotational barriers .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental C NMR shifts to validate tautomeric forms .
Q. What experimental approaches are used to investigate the interaction of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K values) with immobilized receptors. A trifluoroacetamido analog showed nanomolar affinity for kinase targets using SPR .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
- Cellular assays : Use fluorescence-based assays (e.g., Ca flux in HEK293 cells) to evaluate functional activity. Piperidine derivatives have been tested for GPCR modulation using this approach .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
